2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol
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Overview
Description
2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol is an organic compound that features both chloro and peroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol typically involves the reaction of 2-chloro-1-methoxyethanol with a suitable peroxidizing agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the peroxy bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over the reaction conditions and can lead to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming more oxidized products.
Reduction: The compound can be reduced to form simpler alcohols and chlorinated compounds.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the peroxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized compounds, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peroxy compounds and as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and its effects on biological systems.
Industry: The compound can be used in the production of polymers and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism by which 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol exerts its effects involves the formation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved in these processes are complex and can vary depending on the specific context and conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: This compound also contains a chloro group and is used in similar synthetic applications.
2-Chloro-1,1-dimethoxyethane: Another related compound with similar reactivity and applications.
1-Chloro-2-methyl-2-phenylpropane: This compound shares the chloro functionality and is used in organic synthesis.
Uniqueness
What sets 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol apart is its peroxy group, which imparts unique oxidative properties. This makes it particularly valuable in applications requiring controlled oxidation reactions and the generation of reactive oxygen species.
Properties
CAS No. |
95684-29-0 |
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Molecular Formula |
C5H10Cl2O4 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-1-methoxyethyl)peroxyethanol |
InChI |
InChI=1S/C5H10Cl2O4/c1-9-5(3-7)11-10-4(8)2-6/h4-5,8H,2-3H2,1H3 |
InChI Key |
QUCWUTFTPFNDTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCl)OOC(CCl)O |
Origin of Product |
United States |
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